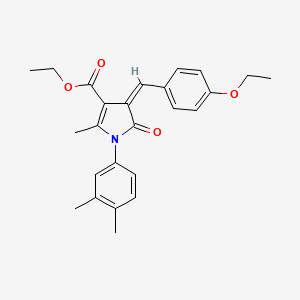![molecular formula C21H23N3O3 B11644595 N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11644595.png)
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine is a complex organic compound that features a quinoline core substituted with a nitro group and an amine group The compound also contains a tert-butylphenoxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine typically involves multiple steps:
Formation of the tert-butylphenoxyethyl intermediate: This can be achieved by reacting 4-tert-butylphenol with ethylene oxide under basic conditions to form 2-(4-tert-butylphenoxy)ethanol.
Nitration of quinoline: The quinoline core can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The final step involves coupling the 2-(4-tert-butylphenoxy)ethyl intermediate with the nitrated quinoline under conditions that facilitate the formation of the amine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butylphenoxyethyl side chain can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various substituents on the tert-butylphenoxyethyl side chain.
科学的研究の応用
Medicinal Chemistry: The compound’s quinoline core and nitro group suggest potential as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of organic semiconductors or as a precursor for the synthesis of more complex materials.
Biological Research: The compound may serve as a probe for studying biological pathways involving quinoline derivatives.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine would depend on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.
Material Properties: In materials science, the compound’s electronic properties would be key, potentially involving electron transport or light absorption.
類似化合物との比較
Similar Compounds
N-(2-(4-tert-butylphenoxy)-1-methyl-ethyl)-3,3-diphenyl-1-propanamine: Similar structure but different functional groups.
2-(4-tert-butylphenoxy)ethyl acetate: Lacks the quinoline core and nitro group.
N-(2-(4-tert-butylphenoxy)ethyl)-acetamide: Contains an acetamide group instead of the nitroquinoline structure.
Uniqueness
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its combination of a quinoline core, nitro group, and tert-butylphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)15-6-8-16(9-7-15)27-14-13-22-18-10-11-19(24(25)26)17-5-4-12-23-20(17)18/h4-12,22H,13-14H2,1-3H3 |
InChIキー |
JCPJFNAXIIDEAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)

![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)

methanone](/img/structure/B11644540.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)

![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)
![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)
![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)
